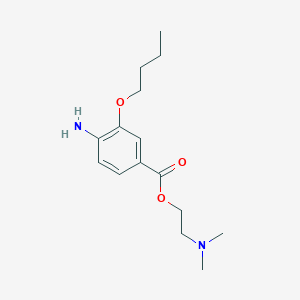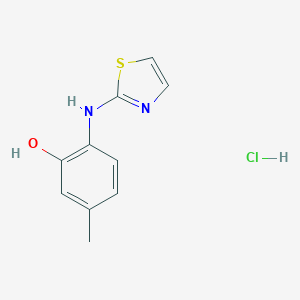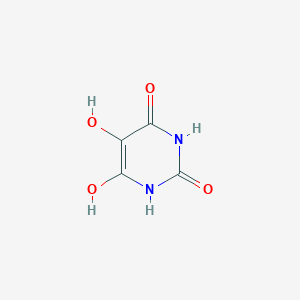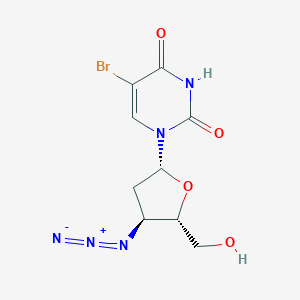
3'-Azido-2',3'-dideoxy-5-bromouridine
Vue d'ensemble
Description
3’-Azido-2’,3’-dideoxy-5-bromouridine is a highly intricate biomedical compound . It is emerging as a pivotal entity in the realm of drug-related RNA viral infections design and development . With its prominent role as a nucleoside analogue, it orchestrates the research and development of cutting-edge antiviral medications .
Applications De Recherche Scientifique
Antiviral Activity Against Retroviruses : It has demonstrated significant antiviral activity against retroviruses like M-MULV and HTLV-III/LAV/AAV, with effective concentration (ED50) values indicating potent inhibitory effects (Lin et al., 1987)(Lin et al., 1987).
Effectiveness Against HIV : Specifically, its activity against human immunodeficiency virus (HIV-1, HTLV-III/LAV) has been noted, especially in human peripheral blood mononuclear cells. It shows significant potential for inhibiting HIV replication (Lin et al., 1988)(Lin et al., 1988).
Reduced Toxicity as an AIDS Treatment Alternative : A related compound, 3'-fluoro-2',3'-dideoxy-5-chloro-uridine, has been highlighted for its high selectivity index for HIV and a reduced toxicity profile, suggesting its potential as an alternative treatment for AIDS (Van Aerschot, 1991)(Van Aerschot, 1991).
In Vitro Inhibition of HIV Replication : The compound has been found to be a potent and selective inhibitor of HIV replication in vitro, with minimal toxicity to uninfected human lymphoid cell line H9 (August et al., 1993)(August et al., 1993).
Selective HIV-1 Replication Inhibition : Another study highlighted 3'-fluoro-2',3'-dideoxy-5-chlorouridine as the most selective inhibitor of HIV-1 replication among a series of tested compounds, suggesting its potential in HIV treatment (Van Aerschot et al., 1989)(Van Aerschot et al., 1989).
Synergistic Effects with Other Antiviral Agents : Some studies have also investigated the synergistic interactions of similar compounds with other antivirals, offering a potential strategy for enhancing HIV treatment efficacy (Schinazi et al., 1990)(Schinazi et al., 1990).
Safety And Hazards
Propriétés
IUPAC Name |
1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromopyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN5O4/c10-4-2-15(9(18)12-8(4)17)7-1-5(13-14-11)6(3-16)19-7/h2,5-7,16H,1,3H2,(H,12,17,18)/t5-,6+,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYMRXNXDPKKRV-RRKCRQDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)Br)CO)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Br)CO)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40147342 | |
| Record name | 3'-Azido-2',3'-dideoxy-5-bromouridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40147342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Azido-2',3'-dideoxy-5-bromouridine | |
CAS RN |
105784-82-5 | |
| Record name | 3'-Azido-2',3'-dideoxy-5-bromouridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105784825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3'-Azido-2',3'-dideoxy-5-bromouridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40147342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(8S,11R,13R,14S,17R)-17-Acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B33489.png)


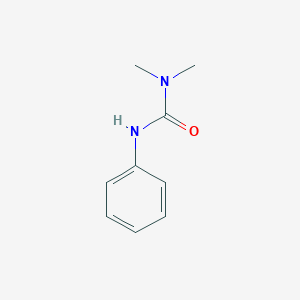
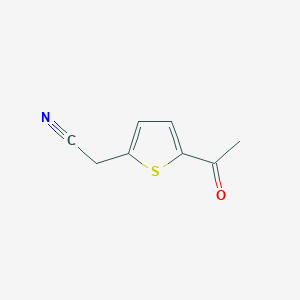


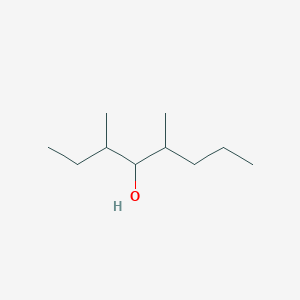
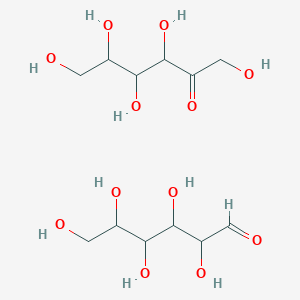
![[[5-(1,2-Dihydroxyethyl)-1-phenylpyrazol-3-yl]methylene]phenylhydrazide diacetate acetic acid](/img/structure/B33512.png)

